molecular formula C19H21N3 B1596962 1,3-Dibenzyl-5-cyanohexahydropyrimidine CAS No. 86236-77-3

1,3-Dibenzyl-5-cyanohexahydropyrimidine

Cat. No. B1596962
CAS RN: 86236-77-3
M. Wt: 291.4 g/mol
InChI Key: PSDQOOQJPHTEIA-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-5-cyanohexahydropyrimidine is a chemical compound with the molecular formula C19H21N3 . It has a molecular weight of 291.398 g/mol . This compound is a specialty product for proteomics research .


Molecular Structure Analysis

The IUPAC name for this compound is 1,3-dibenzyl-1,3-diazinane-5-carbonitrile . The SMILES representation is C1C (CN (CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C#N .


Physical And Chemical Properties Analysis

The melting point of this compound is between 77°C to 82°C .

Scientific Research Applications

Medicinal Chemistry Applications

The structural manipulation of pyrimidine derivatives showcases their significant role in drug discovery and development. For instance, the study of dihydropyrimidine calcium channel blockers reveals the potential of dihydropyrimidine-based compounds as antihypertensive agents, highlighting their pharmacological importance (Atwal et al., 1991). Such findings can be pivotal for designing new therapeutic agents using 1,3-Dibenzyl-5-cyanohexahydropyrimidine as a core structure.

Biochemical Research

The role of dihydropyrimidine dehydrogenase in the metabolism of fluoropyrimidines, a class of chemotherapeutic agents, underscores the biochemical significance of pyrimidine derivatives. Understanding the enzyme's interaction with such compounds can inform the development of safer and more effective cancer therapies (Lu et al., 1993). This knowledge can be leveraged in studying this compound's biochemical applications, particularly in drug metabolism and toxicity studies.

properties

IUPAC Name

1,3-dibenzyl-1,3-diazinane-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c20-11-19-14-21(12-17-7-3-1-4-8-17)16-22(15-19)13-18-9-5-2-6-10-18/h1-10,19H,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDQOOQJPHTEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384472
Record name SBB058033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

86236-77-3
Record name SBB058033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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